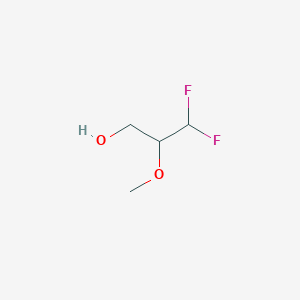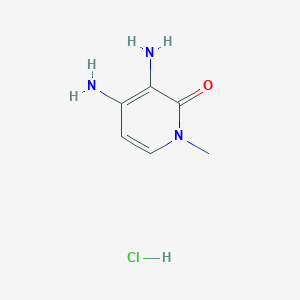
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a hydroxy group and a methylbutynyl group attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the alkylation of anthracene-9,10-dione with 3-hydroxy-3-methylbut-1-yne under basic conditions. The reaction is often catalyzed by a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The anthraquinone core can be reduced to anthracene using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-(3-Oxo-3-methylbut-1-yn-1-yl)anthracene-9,10-dione.
Reduction: 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene.
Substitution: Various substituted anthracene-9,10-dione derivatives.
Applications De Recherche Scientifique
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the anthraquinone core can intercalate into DNA, disrupting its function. This compound can also generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Similar structure but with a benzoic acid core instead of anthracene-9,10-dione.
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Another related compound with a different substitution pattern on the benzoic acid core.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: A naphthoquinone derivative with similar functional groups.
Uniqueness
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both hydroxy and methylbutynyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112878-62-3 |
|---|---|
Formule moléculaire |
C19H14O3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
1-(3-hydroxy-3-methylbut-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H14O3/c1-19(2,22)11-10-12-6-5-9-15-16(12)18(21)14-8-4-3-7-13(14)17(15)20/h3-9,22H,1-2H3 |
Clé InChI |
JYHGZBINNJKNKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)
![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)

![2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)






